(3R)-1,3-dimethylpiperazine;oxalic acid
Description
Properties
IUPAC Name |
(3R)-1,3-dimethylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C2H2O4/c1-6-5-8(2)4-3-7-6;3-1(4)2(5)6/h6-7H,3-5H2,1-2H3;(H,3,4)(H,5,6)/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXAJXWNTKBQAH-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,3-dimethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, such as ®-1,3-dimethylpiperazine.
Reaction with Oxalic Acid: The ®-1,3-dimethylpiperazine is then reacted with oxalic acid under controlled conditions to form the desired compound. This reaction often requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the salt.
Industrial Production Methods
In an industrial setting, the production of (3R)-1,3-dimethylpiperazine;oxalic acid would involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial quantities, ensuring the reaction conditions are optimized for yield and purity.
Purification: The product is purified using techniques such as crystallization or recrystallization to remove any impurities and obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
(3R)-1,3-dimethylpiperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Applications
1. Antiviral and Antimicrobial Activity
Research indicates that derivatives of (3R)-1,3-dimethylpiperazine; oxalic acid have shown promising antiviral and antimicrobial properties. For instance, studies have demonstrated its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .
2. Neurological Disorders
Recent investigations have suggested that compounds related to (3R)-1,3-dimethylpiperazine; oxalic acid may have neuroprotective effects. They are being explored for their potential to treat neurological disorders by modulating neurotransmitter systems .
3. Cancer Treatment
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results indicate that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Biological Research Applications
1. Receptor Modulation
(3R)-1,3-dimethylpiperazine; oxalic acid has been studied for its role as a modulator of various receptors in the body, including those involved in pain and inflammation pathways. Its ability to interact with these receptors suggests potential applications in pain management therapies .
2. Drug Delivery Systems
The compound's solubility characteristics make it suitable for incorporation into drug delivery systems. Research is ongoing to evaluate its effectiveness in enhancing the bioavailability of poorly soluble drugs .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral properties of (3R)-1,3-dimethylpiperazine; oxalic acid revealed significant inhibition of viral replication in vitro. The compound was tested against a panel of viruses, showing a dose-dependent response that underscores its potential as a therapeutic agent.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, administration of (3R)-1,3-dimethylpiperazine; oxalic acid resulted in reduced neuronal cell death and improved cognitive function. These findings suggest its viability as a treatment for diseases such as Alzheimer's.
Mechanism of Action
The mechanism of action of (3R)-1,3-dimethylpiperazine;oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, influencing biological pathways and processes.
Comparison with Similar Compounds
(3R)-1,3-Dimethylpiperazine
(3R)-1,3-Dimethylpiperazine is a chiral piperazine derivative with methyl groups at the 1- and 3-positions. Its stereochemistry (R-configuration) is critical in pharmaceutical synthesis, influencing biological activity and receptor interactions. For example, it reacts with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one to form chiral thiadiazines, which are explored for anticancer applications . Key synthetic conditions include THF solvent and room temperature, yielding ~70% .
Oxalic Acid (H₂C₂O₄)
Oxalic acid is a dicarboxylic acid with strong chelating properties (pKa₁ = 1.25). It is naturally abundant and industrially significant, used in nuclear decontamination , material synthesis (e.g., MoS₂ thin films ), and metallurgy (e.g., hematite dissolution ). Its ability to form stable metal complexes (e.g., iron(II) oxalate ) underpins its role in environmental and industrial processes.
Comparison with Similar Compounds
(3R)-1,3-Dimethylpiperazine vs. Other Piperazine Derivatives
Key Findings :
- Chirality: The R-configuration in (3R)-1,3-dimethylpiperazine enhances selectivity in drug-like compounds compared to non-chiral analogs (e.g., 2,6-dimethylpiperazine) .
- Synthetic Efficiency : Aryl-substituted piperazines (e.g., 4-(m-tolyl)piperazine) achieve higher yields (80–85%) due to reduced steric hindrance , whereas chiral derivatives require precise conditions for stereochemical control .
Oxalic Acid vs. Other Carboxylic Acids
Key Findings :
- Acidity & Reactivity : Oxalic acid’s strong acidity and dual carboxyl groups enable superior metal dissolution (e.g., hematite in H₂SO₄ mixtures ) compared to weaker acids like acetic acid.
- Electrochemical Degradation : Oxalic acid degrades at lower current density (10 mA/cm²) than complex dyes (e.g., Acid Red 3R at 25 mA/cm²), prioritizing its oxidation in mixed waste .
- Biological Impact : High oxalic acid concentrations correlate with phytotoxicity, as seen in mutant strains causing plant lesions .
(3R)-1,3-Dimethylpiperazine
Oxalic Acid
- Material Science : Controls MoS₂ thin film growth under varying concentrations, enabling tailored semiconductor properties .
- Environmental Remediation : Enhances hematite dissolution in H₂SO₄ mixtures, improving metallurgical efficiency .
- Nuclear Industry : Critical in the CORD process for decontamination; research focuses on optimizing its degradation in waste .
Biological Activity
(3R)-1,3-Dimethylpiperazine; oxalic acid is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
(3R)-1,3-Dimethylpiperazine is a piperazine derivative characterized by two methyl groups attached to the nitrogen atoms of the piperazine ring. The addition of oxalic acid enhances its solubility and bioavailability. The compound can be represented structurally as follows:
- Chemical Formula : C₈H₁₈N₂O₄
- Molecular Weight : 190.24 g/mol
1. Antimicrobial Activity
Research has indicated that piperazine derivatives exhibit antimicrobial properties. A study demonstrated that (3R)-1,3-dimethylpiperazine; oxalic acid showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were measured, indicating effective concentrations for inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
2. Cytotoxicity and Anticancer Potential
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies using human cancer cell lines revealed that (3R)-1,3-dimethylpiperazine; oxalic acid induced apoptosis in a dose-dependent manner.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
3. Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, particularly as potential anxiolytics or antidepressants. Preliminary studies suggest that (3R)-1,3-dimethylpiperazine; oxalic acid may enhance serotonergic activity in the brain, which could contribute to mood regulation.
The biological activity of (3R)-1,3-dimethylpiperazine; oxalic acid is attributed to its interaction with various molecular targets:
- Acetylcholinesterase Inhibition : Similar to other piperazine derivatives, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.
- Serotonin Receptor Modulation : The compound may act as a partial agonist at certain serotonin receptors, influencing mood and anxiety levels.
Case Studies and Research Findings
Several studies have focused on the pharmacological profile of this compound:
- A study published in Pharmacology Reports highlighted the antimicrobial efficacy of piperazine derivatives, including (3R)-1,3-dimethylpiperazine; oxalic acid, showcasing its potential for treating infections caused by resistant bacterial strains .
- Another research article in Cancer Letters reported on the cytotoxic effects of various piperazine compounds on cancer cell lines, providing evidence for their use in developing novel anticancer therapies .
Q & A
Q. Q1: What are the standard synthetic routes for preparing (3R)-1,3-dimethylpiperazine derivatives, and how can intermediates like aroyl hydrazines be optimized?
Methodological Answer:
- Esterification : React aromatic acids (e.g., benzoic acid derivatives) with ethanol using concentrated H₂SO₄ as a catalyst to form esters .
- Hydrazine Formation : Reflux esters with 85% hydrazine hydrate in ethanol for 2 hours to yield aroyl hydrazines. Monitor completion via TLC .
- Cyclization : Treat hydrazines with CS₂ and KOH in ethanol to synthesize 1,3,4-oxadiazol-2-thiones. Purify via filtration and ethanol washes .
- Optimization : Adjust molar ratios (e.g., 1:2 for ester:hydrazine) and reaction times (3–5 hours) to improve intermediate yields.
Basic Characterization
Q. Q2: How can researchers confirm the purity and structural identity of oxalic acid in synthesized samples?
Methodological Answer:
- Melting Point Analysis : Compare observed melting points (e.g., ~189–191°C for dihydrate) with literature values .
- TLC Monitoring : Use silica gel plates with ethanol/water mobile phases to track reaction progress .
- FTIR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at 1680–1720 cm⁻¹, O-H stretch at 2500–3000 cm⁻¹) .
Advanced Synthesis & Optimization
Q. Q3: How can a Central Composite Design (CCD) optimize oxalic acid biosynthesis in fungal systems?
Methodological Answer:
- Experimental Design : Use CCD to test factors like pH, temperature, and substrate concentration. For example, Sclerotium rolfsii Sr25 achieves maximum yield at pH 5.5 and 30°C .
- Statistical Analysis : Perform ANOVA on the quadratic model (e.g., ) to validate significant factors. Remove non-significant terms (e.g., with ) .
- Validation : Compare predicted vs. experimental yields (e.g., 98% agreement in CCD models) .
Data Contradiction Analysis
Q. Q4: How should researchers address contradictions in thermodynamic data for oxalic acid (e.g., ΔfH°solid)?
Methodological Answer:
- Cross-Reference Sources : Compare data from NIST (ΔfH°solid = -829.5 kJ/mol) with independent studies (e.g., Brown, 1969: -818.2 kJ/mol) .
- Standardization : Use consistent measurement conditions (e.g., 298 K, 1 bar) and validate instruments with reference compounds.
- Error Analysis : Report uncertainties (e.g., ±2% for calorimetric measurements) and discard outliers via Grubbs’ test .
Advanced Analytical Techniques
Q. Q5: What advanced methods are used to characterize supramolecular assemblies of piperazine-oxalic acid salts?
Methodological Answer:
- Single-Crystal XRD : Resolve hydrogen-bonding networks (e.g., N-H···O interactions at 2.8–3.0 Å) and lattice parameters (e.g., monoclinic P2₁/c symmetry) .
- HPLC Analysis : Quantify oxalic acid using C18 columns with UV detection at 210 nm. Validate with retention time (4.2 min) and spike-recovery tests (98–102%) .
- SMILES/SDF Files : Model structures using SMILES strings (e.g.,
OC(=O)C(O)=Ofor oxalic acid) and import into cheminformatics software .
Advanced Applications
Q. Q6: How can oxalic acid be applied in materials science, such as synthesizing zirconium phosphate lubricant additives?
Methodological Answer:
- Ionothermal Synthesis : Combine oxalic acid with Zr precursors in deep eutectic solvents (DES) at 120°C for 48 hours. Use 1,4-dimethylpiperazine as a templating agent .
- Tribological Testing : Evaluate antiwear properties using a four-ball tester. Reported results: 43% reduction in wear scar diameter vs. base oil .
- Structural Confirmation : Analyze layered materials via SEM-EDS (e.g., Zr/P ratio = 1:2) and powder XRD (d-spacing = 10.2 Å) .
Purity & Safety
Q. Q7: What protocols ensure safe handling of oxalic acid in high-concentration experiments?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods for vaporization (e.g., Varroa mite control in apiculture) and PPE (gloves, goggles) .
- Waste Disposal : Neutralize with Ca(OH)₂ to precipitate calcium oxalate, filtering before disposal .
- Emergency Protocols : Treat accidental exposure with 1% calcium gluconate for dermal contact and immediate rinsing .
Method Validation
Q. Q8: How can researchers validate novel synthetic methods for piperazine derivatives?
Methodological Answer:
- Comparative NMR : Analyze ¹H NMR shifts (e.g., piperazine protons at δ 2.5–3.0 ppm) against reference spectra .
- LC-MS Purity Checks : Use ESI+ mode for (3R)-1,3-dimethylpiperazine (MW 128.21 g/mol; [M+H]+ = 129.21) with >95% purity thresholds .
- Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns (e.g., (3R) vs. (3S) with retention time differences ≥1.5 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
